molecular formula C15H22N2O3 B4723100 N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide

N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide

Cat. No. B4723100
M. Wt: 278.35 g/mol
InChI Key: VCTKXWPUWUEOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the signaling pathways that promote cancer cell growth and survival. By blocking BTK, N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide can prevent the activation of downstream signaling pathways and induce cancer cell death.
Biochemical and Physiological Effects:
N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It can inhibit cell proliferation, induce apoptosis, and reduce tumor growth. Additionally, N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide for lab experiments is its specificity for BTK, which allows researchers to study the effects of BTK inhibition on cancer cells without affecting other signaling pathways. However, one limitation of N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide is that it may not be effective against all types of cancer, and further research is needed to determine its optimal use in different cancer types.

Future Directions

There are several future directions for research on N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of combination therapies that include N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the evaluation of N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide in clinical trials for different types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, further research is needed to understand the mechanisms of resistance to N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-4-(4-morpholinyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells, as well as to enhance the activity of other cancer therapies.

properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-12(11-19-2)16-15(18)13-3-5-14(6-4-13)17-7-9-20-10-8-17/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTKXWPUWUEOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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